molecular formula C10H13BrN2O B8163456 5-Bromo-2-(3-methoxyazetidin-1-yl)aniline

5-Bromo-2-(3-methoxyazetidin-1-yl)aniline

Cat. No.: B8163456
M. Wt: 257.13 g/mol
InChI Key: TWDVSBASNREYAM-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxyazetidin-1-yl)aniline is a substituted aniline derivative featuring a bromine atom at the 5-position and a 3-methoxyazetidin-1-yl group at the 2-position of the aromatic ring.

Properties

IUPAC Name

5-bromo-2-(3-methoxyazetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-14-8-5-13(6-8)10-3-2-7(11)4-9(10)12/h2-4,8H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDVSBASNREYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methoxyazetidin-1-yl)aniline typically involves the introduction of the bromine atom and the azetidine ring onto the aniline core. One common method is the bromination of 2-(3-methoxyazetidin-1-yl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-methoxyazetidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(3-methoxyazetidin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyazetidin-1-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the azetidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aniline Core

The following table compares 5-Bromo-2-(3-methoxyazetidin-1-yl)aniline with analogs differing in substituent groups at the 2-position:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 3-Methoxyazetidin-1-yl C₁₀H₁₃BrN₂O 257.13 Potential pharmacophore; steric constraints from azetidine N/A
5-Bromo-2-(4-methylpiperazin-1-yl)aniline 4-Methylpiperazin-1-yl C₁₁H₁₅BrN₃ 284.17 Used in WDR5 degraders (cancer research)
5-Bromo-2-(trifluoromethoxy)aniline Trifluoromethoxy C₇H₅BrF₃NO 240.02 High lipophilicity; boiling point 84–86°C (5 Torr)
5-Bromo-2-(3-ethoxyphenoxy)aniline 3-Ethoxyphenoxy C₁₄H₁₄BrNO₂ 308.17 Extended conjugation for materials science
5-Bromo-2-(2-(dimethylamino)ethoxy)aniline 2-(Dimethylamino)ethoxy C₁₀H₁₅BrN₂O 259.14 Enhanced solubility via polar side chain

Key Observations :

  • Lipophilicity : The trifluoromethoxy group in increases lipophilicity (XLogP3 ≈ 3.8) compared to the methoxyazetidine group, which may influence membrane permeability.
  • Applications: Piperazine derivatives (e.g., ) are prioritized in drug discovery due to their proven role in kinase inhibitors, whereas phenoxy-substituted analogs (e.g., ) are explored in materials science for conjugated systems.

Contrast with Other Methods :

  • Diazotization : Used in for introducing iodine but may require careful pH control to avoid side reactions.

Biological Activity

5-Bromo-2-(3-methoxyazetidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound consists of a bromine atom attached to a benzene ring, which is further substituted with a methoxyazetidine moiety. The presence of the bromine atom and the azetidine ring contributes to its biological activity by influencing the compound's interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives related to this compound. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
7cMCF-7 (Breast)7.17 ± 0.94VEGFR-2 Inhibition
7dA-549 (Lung)2.93 ± 0.47Apoptosis Induction
12aMCF-739.53 ± 2.02Cell Cycle Arrest

The derivatives 7c and 7d demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cancer cell lines, respectively. The IC50 values indicate that these compounds are effective at low concentrations, suggesting strong anticancer potential.

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • VEGFR-2 Inhibition : Compounds like 7c and 7d have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Induction of Apoptosis : The compounds induce apoptosis in cancer cells by activating apoptotic markers such as caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

A notable study evaluated the biological activity of several indolinone derivatives, including those related to this compound. The study reported that these compounds exhibited potent anti-proliferative effects against various cancer cell lines, with some derivatives showing selectivity towards specific types of cancer.

Example Case Study

In a study published in April 2023, researchers synthesized a series of indolinone derivatives and assessed their anticancer activities against MCF-7 and A549 cell lines. The results indicated that compounds with specific substitutions on the indolinone scaffold exhibited enhanced activity, particularly those with halogenated groups which increased binding affinity to target proteins involved in cancer progression .

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